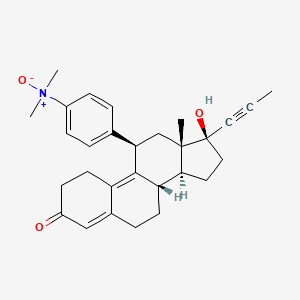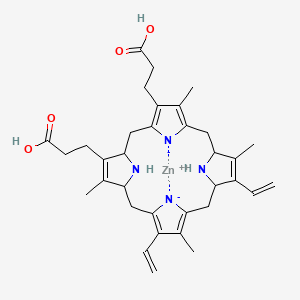
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane: is a chemical compound with the molecular formula C8H11F5O2 It is characterized by the presence of an oxetane ring, a three-membered cyclic ether, substituted with a methyl group and a pentafluoropropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane typically involves the reaction of 3-methyl-3-hydroxyoxetane with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial-scale purification methods may include crystallization and advanced chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The pentafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its fluorinated group enhances its stability and bioavailability, making it a valuable tool in medicinal chemistry for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced chemical resistance and mechanical strength.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pentafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
- 3-Methyl-3-(2,2,3,3,3-trifluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-hexafluoropropoxy)oxetane
- 3-Methyl-3-(2,2,3,3,3-tetrafluoropropoxy)oxetane
Comparison: Compared to its analogs, 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane exhibits unique properties due to the presence of five fluorine atoms in the pentafluoropropoxy group. This results in higher chemical stability and enhanced reactivity in certain reactions. Its unique structure also contributes to its distinct applications in various fields.
Propiedades
Número CAS |
813460-60-5 |
|---|---|
Fórmula molecular |
C7H9F5O2 |
Peso molecular |
220.14 g/mol |
Nombre IUPAC |
3-methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane |
InChI |
InChI=1S/C7H9F5O2/c1-5(2-13-3-5)14-4-6(8,9)7(10,11)12/h2-4H2,1H3 |
Clave InChI |
OTROUVGPYCZIIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)OCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2,12,12-tetramethyl-2,12-disilapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene](/img/structure/B13411611.png)


![2-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-hydrazinecarboxamide](/img/structure/B13411636.png)



